2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition, antimicrobial activity, and CNS modulation. The core structure features a fused thiophene-pyrimidinone ring system, with key substituents:
- A 4-(trifluoromethoxy)phenyl group at position 3, introducing electron-withdrawing effects and metabolic stability due to the trifluoromethoxy moiety.
- A saturated 6,7-dihydrothieno ring, which may reduce ring strain and enhance conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S2/c21-20(22,23)29-14-6-4-13(5-7-14)26-18(28)17-15(8-11-30-17)24-19(26)31-12-16(27)25-9-2-1-3-10-25/h4-7H,1-3,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFQKAHNTXOPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 379.48 g/mol. The structure includes a thienopyrimidine core, which is known for various pharmacological activities.
Research indicates that compounds similar to this thienopyrimidine derivative often function through multiple biological pathways. These include:
- Enzyme Inhibition : Many thienopyrimidine derivatives act as inhibitors of specific enzymes involved in disease processes, particularly kinases.
- Receptor Modulation : They may interact with various receptors, influencing signaling pathways related to cancer and neurological disorders.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance:
- Cell Line Studies : In vitro assays demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
- Animal Models : In vivo studies using xenograft models have shown significant tumor growth inhibition when treated with these compounds.
Neuropharmacological Effects
Research has also explored the neuropharmacological effects:
- Anticonvulsant Activity : Compounds with similar structures have been evaluated for anticonvulsant properties in animal models. For example, derivatives have shown efficacy in reducing seizure frequency in maximal electroshock seizure tests.
Case Studies
-
Study on Anticancer Efficacy :
- A study conducted on a series of thienopyrimidine derivatives showed that modifications at the 4-position significantly enhanced cytotoxicity against human cancer cell lines (source needed).
- The mechanism was linked to increased apoptosis via caspase activation.
-
Neuropharmacological Evaluation :
- Another investigation assessed the anticonvulsant properties in rodent models, revealing that certain modifications to the piperidinyl moiety improved efficacy against induced seizures (source needed).
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in related compounds:
Comparison with Similar Compounds
Morpholine-Substituted Analog: 2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (CHEMBL1583040)
Key Differences :
- Heterocyclic Amine : Replaces piperidine with morpholine, increasing polarity due to morpholine’s oxygen atom. This may enhance aqueous solubility but reduce blood-brain barrier penetration.
- Aryl Group : Substitutes 4-(trifluoromethoxy)phenyl with a simple phenyl group, eliminating the electron-withdrawing trifluoromethoxy moiety. This reduces metabolic resistance and alters electronic properties.
Hypothesized Impact :
Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives (Compound 16)
Key Differences :
- Core Structure: Features a thieno[3,4-d]pyrimidinone core instead of [3,2-d] isomerism. This alters ring conjugation and steric interactions.
- Substituents : Lacks the piperidin-1-yl ethylthio chain and 4-(trifluoromethoxy)phenyl group, instead incorporating simpler alkyl or aryl groups.
Hypothesized Impact :
- Reduced binding affinity to targets requiring the ethylthio-piperidine motif.
- Potential differences in solubility and bioavailability due to reduced molecular complexity .
Benzo-Fused Analog: 3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Key Differences :
- Substituents : Retains the piperidin-1-yl ethylthio group but replaces 4-(trifluoromethoxy)phenyl with an allyl group, reducing steric bulk and electronic effects.
Hypothesized Impact :
- Enhanced aromatic interactions with hydrophobic protein pockets.
- Lower metabolic stability due to allyl group susceptibility to oxidation .
Tabulated Comparison of Key Properties
*LogP estimated via fragment-based methods.
Research Implications
- Piperidine vs. Morpholine : Piperidine’s lipophilicity may favor CNS-targeted applications, whereas morpholine’s polarity suits peripheral targets.
- Trifluoromethoxy Phenyl : Enhances both electronic effects and metabolic resistance, making it critical for prolonged drug action.
- Core Modifications : Benzo-fused analogs may improve target engagement but require optimization for metabolic stability.
Q & A
Q. What are the standard synthetic routes for this thieno[3,2-d]pyrimidinone derivative?
The synthesis typically involves multi-step reactions starting from thiophene and pyrimidine precursors. Key steps include:
- Cyclocondensation : Formation of the thieno[3,2-d]pyrimidine core using thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Functionalization : Introduction of the trifluoromethoxyphenyl group via nucleophilic substitution or Suzuki coupling. The piperidinyl-ethylthio side chain is added using a thiol-alkylation step with 2-chloro-1-(piperidin-1-yl)ethan-1-one in the presence of a base like K₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard .
Q. Which characterization techniques are essential for confirming the structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions and regiochemistry of the fused thieno-pyrimidine system. Aromatic protons and trifluoromethoxy groups show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion) and detects synthetic by-products .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) functional groups .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases via fluorescence-based activity assays .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid using HPLC to guide formulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Assay standardization : Compare protocols for cell viability (e.g., ATP-based vs. MTT) and enzyme sources (recombinant vs. native) .
- Purity validation : Re-analyze disputed batches via HPLC-UV/MS to rule out impurities (>98% purity threshold) .
- Structural analogs : Synthesize and test derivatives (e.g., replacing trifluoromethoxy with nitro groups) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize reaction yields during multi-step synthesis?
- Design of Experiments (DOE) : Systematically vary temperature, solvent (e.g., THF vs. DMF), and catalyst (e.g., Pd(PPh₃)₄ for coupling steps) to identify optimal conditions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-oxidation of thioether linkages .
- Microwave-assisted synthesis : Reduce reaction times for cyclocondensation steps (e.g., 30 min at 120°C vs. 12 hr reflux) .
Q. How can computational methods enhance understanding of this compound’s mechanism of action?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on interactions with the trifluoromethoxy group’s electron-withdrawing effects .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to predict off-target effects .
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) descriptors with bioactivity data to design improved analogs .
Q. What techniques validate the 3D conformation and intermolecular interactions of this compound?
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., carbonyl-thioether interactions) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level and compare with experimental data to identify conformational flexibility .
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Variable temperature NMR : Detect rotamers or dynamic processes affecting peak splitting .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace unexpected signals in complex spectra .
- Cross-validate with LC-MS : Correlate retention times with MS fragmentation patterns to identify isomeric impurities .
Methodological Notes
- Advanced Tools : Highlighted DOE for synthesis optimization and MD simulations for mechanistic insights, aligning with industrial-academic collaboration trends.
- Contradiction resolution : Emphasized orthogonal assays and structural analogs to address bioactivity inconsistencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
